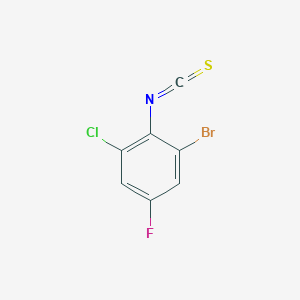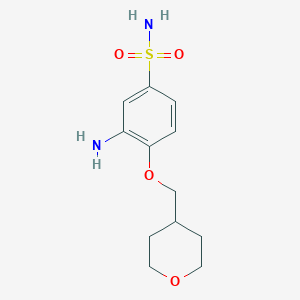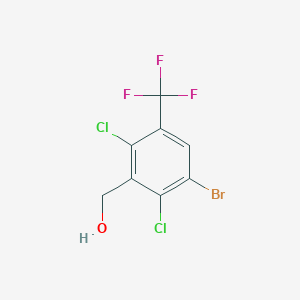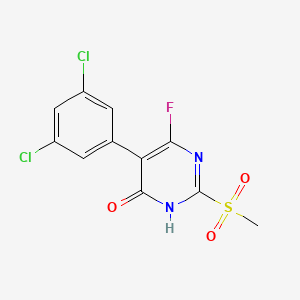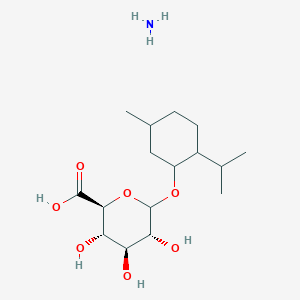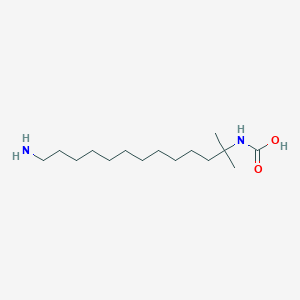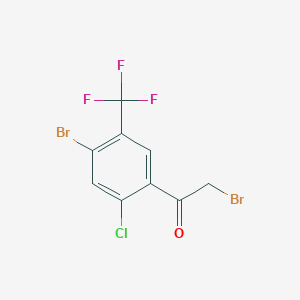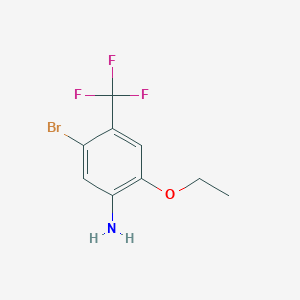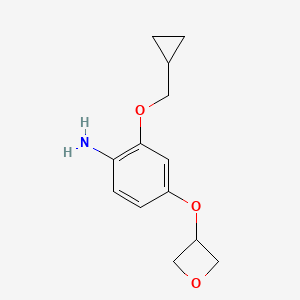
2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a phenylamine core substituted with cyclopropylmethoxy and oxetan-3-yloxy groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Introduction of the oxetan-3-yloxy group: This step involves the reaction of oxetan-3-ol with a suitable activating agent to form oxetan-3-yloxy halide.
Coupling with phenylamine: The final step involves the coupling of the cyclopropylmethoxy and oxetan-3-yloxy intermediates with phenylamine under suitable conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy or oxetan-3-yloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenylamine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropylmethoxy-4-(methoxy)-phenylamine
- 2-Cyclopropylmethoxy-4-(ethoxy)-phenylamine
- 2-Cyclopropylmethoxy-4-(propoxy)-phenylamine
Uniqueness
2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine is unique due to the presence of the oxetan-3-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-4-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C13H17NO3/c14-12-4-3-10(17-11-7-15-8-11)5-13(12)16-6-9-1-2-9/h3-5,9,11H,1-2,6-8,14H2 |
Clé InChI |
OLVGIGQROOIPFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=CC(=C2)OC3COC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

